Ethyl 1H-imidazole-1-carboxylate

Catalog No.
S1519466
CAS No.
19213-72-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1H-imidazole-1-carboxylate

CAS Number

19213-72-0

Product Name

Ethyl 1H-imidazole-1-carboxylate

IUPAC Name

ethyl imidazole-1-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3

InChI Key

YICRPEGTQDSFEX-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CN=C1

Canonical SMILES

CCOC(=O)N1C=CN=C1

Synthesis

Ethyl 1H-imidazole-1-carboxylate can be synthesized through various methods, with the most common approach involving the reaction of ethyl glyoxylate and ammonium acetate under acidic conditions. [] This reaction scheme is known as the Robinson-Schopf condensation, a general method for synthesizing α-substituted imidazoles. []

Another method for synthesizing Ethyl 1H-imidazole-1-carboxylate involves the reaction of formamide with ethyl acetoacetate in the presence of a dehydrating agent, such as phosphorus pentoxide. []

Biological Activity

Studies suggest that Ethyl 1H-imidazole-1-carboxylate exhibits various biological activities, including:

  • Antimicrobial activity

    Ethyl 1H-imidazole-1-carboxylate has been reported to possess antibacterial and antifungal properties. [] Research suggests it may be effective against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, such as Candida albicans. []

  • Anti-inflammatory activity

    Studies have shown that Ethyl 1H-imidazole-1-carboxylate may have anti-inflammatory properties. [] It is suggested to potentially reduce inflammation by inhibiting the production of pro-inflammatory mediators. []

  • Antioxidant activity

    Ethyl 1H-imidazole-1-carboxylate has been shown to exhibit antioxidant properties, potentially protecting cells from damage caused by free radicals. []

Ethyl 1H-imidazole-1-carboxylate is an organic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. It features a five-membered imidazole ring substituted with an ethyl ester group at the carboxylate position. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as a carbonylating agent in various

Ethyl 1H-imidazole-1-carboxylate serves as a versatile reagent in organic synthesis. Notably, it has been employed in the carbonylative cyclization of amidoximes to synthesize 1,2,4-oxadiazol-5(4H)-ones. This reaction is advantageous due to its high yields and compatibility with acid-sensitive substrates. The process typically involves heating amidoximes in the presence of ethyl 1H-imidazole-1-carboxylate, resulting in the formation of biologically active heterocycles .

Research indicates that derivatives synthesized from ethyl 1H-imidazole-1-carboxylate exhibit significant biological activities. For example, certain 1,2,4-oxadiazol-5(4H)-ones derived from this compound have demonstrated promising anti-mycobacterial activity comparable to established antibiotics like ciprofloxacin and ethambutol against Mycobacterium tuberculosis . This highlights its potential role in developing new therapeutic agents.

The synthesis of ethyl 1H-imidazole-1-carboxylate can be achieved through several methods:

  • Direct Esterification: Reacting imidazole-1-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Carbonylation Reactions: Utilizing amidoximes as starting materials, where ethyl 1H-imidazole-1-carboxylate acts as a carbonylating agent under controlled conditions to yield various heterocyclic compounds .

Ethyl 1H-imidazole-1-carboxylate finds applications in:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: In the preparation of novel heterocycles and as a carbonylation reagent.
  • Pharmaceutical Development: Due to its ability to produce compounds with significant antimicrobial properties .

Studies on the interactions of ethyl 1H-imidazole-1-carboxylate with biological systems have shown that it can influence various biochemical pathways. Its derivatives have been evaluated for their binding affinity and activity against specific targets, such as enzymes involved in bacterial metabolism. Further research into its pharmacokinetics and potential side effects is ongoing to better understand its therapeutic profile .

Ethyl 1H-imidazole-1-carboxylate shares structural similarities with several other compounds, particularly those containing imidazole rings or carboxylic acid derivatives. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate345311-03-70.64
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate374795-76-30.63
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate949922-61-60.58
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1188264-74-50.57
1-(Methoxymethyl)-1H-imidazole20075-26-70.67

Uniqueness: Ethyl 1H-imidazole-1-carboxylate is distinguished by its specific carbonylation properties and its ability to generate biologically active compounds efficiently. Its unique structure allows for diverse functionalization possibilities that are not as readily achievable with other similar imidazole derivatives.

XLogP3

0.4

Other CAS

19213-72-0

Wikipedia

Ethyl 1H-imidazole-1-carboxylate

Dates

Modify: 2023-08-15

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